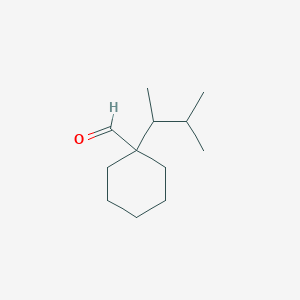
1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H22O It is a cycloalkane derivative, characterized by a cyclohexane ring substituted with a 3-methylbutan-2-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone followed by oxidation. One common method includes:
Alkylation: Cyclohexanone is reacted with 3-methylbutan-2-yl bromide in the presence of a strong base such as sodium hydride (NaH) to form the corresponding alkylated cyclohexanone.
Oxidation: The alkylated cyclohexanone is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products:
Oxidation: 1-(3-Methylbutan-2-yl)cyclohexane-1-carboxylic acid.
Reduction: 1-(3-Methylbutan-2-yl)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde group.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways. Additionally, the compound can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.
1-(2-Methylpropyl)cyclohexane-1-carbaldehyde: Similar structure but with a different alkyl substituent, leading to different chemical properties.
Uniqueness: 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the 3-methylbutan-2-yl group provides steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-(3-methylbutan-2-yl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O/c1-10(2)11(3)12(9-13)7-5-4-6-8-12/h9-11H,4-8H2,1-3H3 |
InChI Key |
WMDRRHRMGURCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1(CCCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



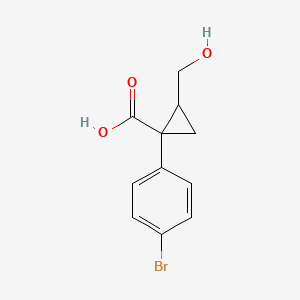
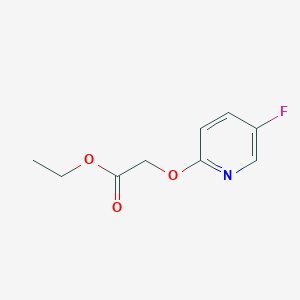
![N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13084072.png)
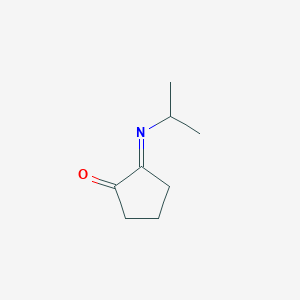
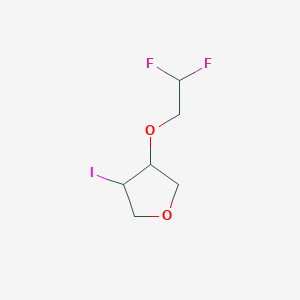
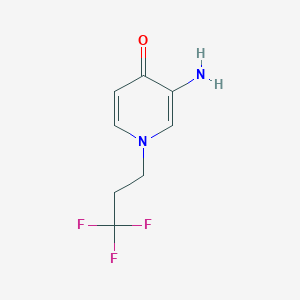
![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)

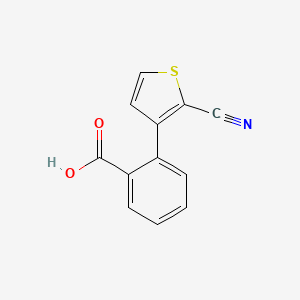

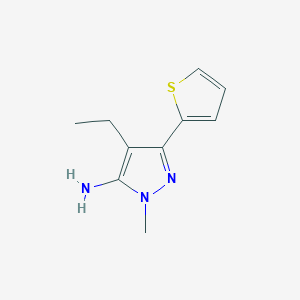
![1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13084147.png)

